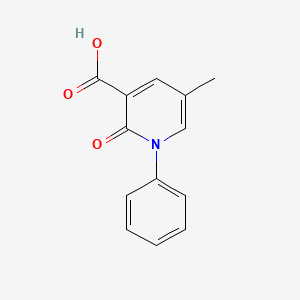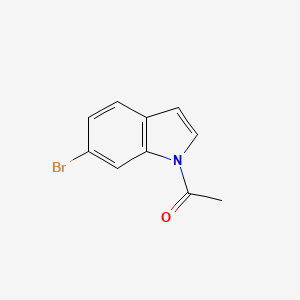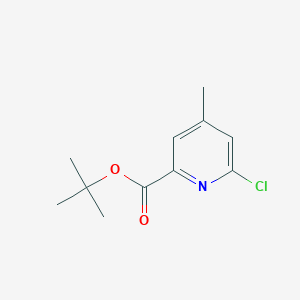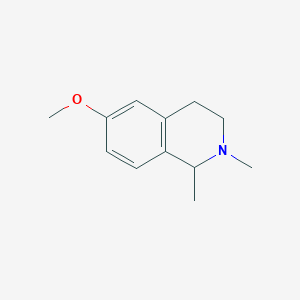
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic compounds with significant biological activities .
准备方法
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from formaldehyde and 3-methoxyphenethylamine . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
化学反应分析
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Major products formed from these reactions include various substituted isoquinolines and their derivatives, which have diverse biological and chemical properties.
科学研究应用
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline has numerous applications in scientific research:
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by modulating neurotransmitter systems, inhibiting enzymes, and interacting with receptors . The specific pathways and targets can vary depending on the derivative and its structural modifications.
相似化合物的比较
1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the methoxy and dimethyl substitutions.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but differs in the position of the methoxy group.
1,2,3,4-Tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline: This compound has additional methyl and phenyl groups, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and medicinal chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
6-methoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO/c1-9-12-5-4-11(14-3)8-10(12)6-7-13(9)2/h4-5,8-9H,6-7H2,1-3H3 |
InChI 键 |
ONWWHMDCCDJWMS-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1C)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


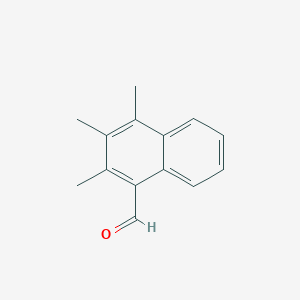
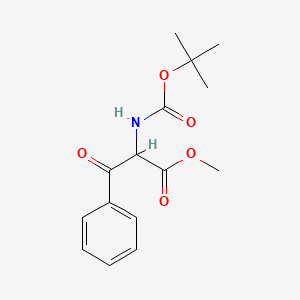
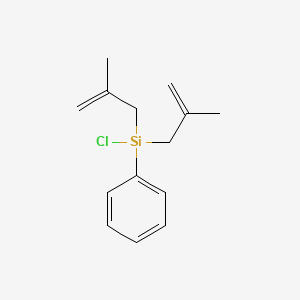
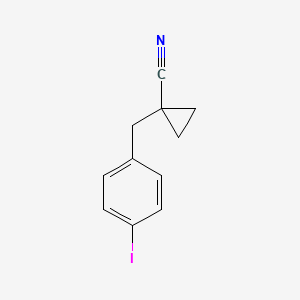
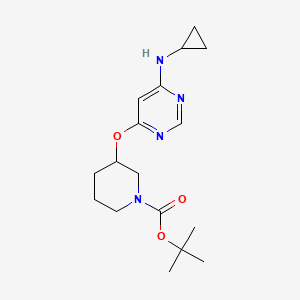
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
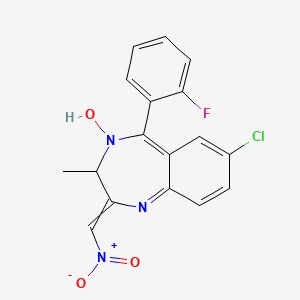

![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
